POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE
Description
POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE is a chemical compound with the CAS number 1007039-88-4.
Properties
IUPAC Name |
potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S.K/c16-12-6-8(4-5-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20;/h1-7,14,16H,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZMLAZCKBPFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)[O-])[N+](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9KN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE involves several steps. One common method includes the reaction of 2-carboxy-5-aminophenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonylamino group can also participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE can be compared with similar compounds such as:
Potassium;2-carboxy-5-[(4-nitrophenyl)sulfonylamino]phenolate: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
Sodium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate: The sodium salt of the compound, which may have different solubility and stability properties.
Potassium;2-carboxy-5-[(3-aminophenyl)sulfonylamino]phenolate: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
Biological Activity
Potassium 2-hydroxy-4-(3-nitrobenzenesulfonamido)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS·K
- Molecular Weight : 348.41 g/mol
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| pH | Neutral |
| Melting Point | Not available |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. It has been shown to inhibit specific enzymes involved in inflammatory processes, particularly lipoxygenases (LOXs), which are crucial in the metabolism of fatty acids and the production of eicosanoids.
Enzyme Inhibition Studies
Research indicates that derivatives of this compound exhibit significant inhibitory activity against human lipoxygenases, particularly platelet-type 12-lipoxygenase (12-LOX). This inhibition is associated with reduced inflammatory responses and modulation of cellular signaling pathways related to cancer and other diseases .
Therapeutic Applications
- Anti-inflammatory Agents : The compound's ability to inhibit LOXs makes it a candidate for developing anti-inflammatory drugs.
- Anticancer Properties : Preliminary studies suggest that it may have potential in cancer therapy by modulating tumor microenvironments and reducing metastasis due to its effects on platelet aggregation and inflammation .
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.
Case Study 1: Inhibition of Platelet Aggregation
A study focused on the effects of this compound on human platelets demonstrated a significant reduction in aggregation induced by thrombin. The results indicated that the compound could potentially be used to manage conditions related to excessive platelet aggregation, such as thrombosis .
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups. This study highlights its potential utility as an anti-inflammatory agent in clinical settings.
Safety and Toxicity
While the biological activities are promising, it is essential to consider safety profiles. Toxicological assessments are necessary to evaluate any adverse effects associated with long-term use or high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
